molecular formula C4H4N2O2S2 B14686168 1,3,4-Thiadiazole-2-acetic acid, 4,5-dihydro-5-thioxo- CAS No. 33083-42-0

1,3,4-Thiadiazole-2-acetic acid, 4,5-dihydro-5-thioxo-

Cat. No.: B14686168
CAS No.: 33083-42-0
M. Wt: 176.2 g/mol
InChI Key: MYTWYPWDKHLWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Thiadiazole-2-acetic acid, 4,5-dihydro-5-thioxo- is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole-2-acetic acid, 4,5-dihydro-5-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Thiadiazole-2-acetic acid, 4,5-dihydro-5-thioxo- stands out due to its unique combination of sulfur and nitrogen atoms in the ring, which contributes to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

33083-42-0

Molecular Formula

C4H4N2O2S2

Molecular Weight

176.2 g/mol

IUPAC Name

2-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetic acid

InChI

InChI=1S/C4H4N2O2S2/c7-3(8)1-2-5-6-4(9)10-2/h1H2,(H,6,9)(H,7,8)

InChI Key

MYTWYPWDKHLWED-UHFFFAOYSA-N

Canonical SMILES

C(C1=NNC(=S)S1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.